cis-Hexahydro-cyclopenta[c]furan-1-one

Catalog No.
S8247656
CAS No.
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Hexahydro-cyclopenta[c]furan-1-one

Product Name

cis-Hexahydro-cyclopenta[c]furan-1-one

IUPAC Name

(3aR,6aS)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m1/s1

InChI Key

WAWXKXJCQYNDFY-PHDIDXHHSA-N

SMILES

C1CC2COC(=O)C2C1

Canonical SMILES

C1CC2COC(=O)C2C1

Isomeric SMILES

C1C[C@@H]2COC(=O)[C@@H]2C1

Cis-Hexahydro-cyclopenta[c]furan-1-one is a cyclic organic compound characterized by a six-membered saturated ring fused to a five-membered ring containing a carbonyl group. The compound has the molecular formula C7H10OC_7H_{10}O and a molecular weight of approximately 110.16 g/mol. Its structure features a unique arrangement that contributes to its chemical reactivity and biological properties. The compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Addition: The carbonyl group in the compound can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Cycloaddition Reactions: This compound can engage in cycloaddition reactions, particularly with dienes or other unsaturated compounds, resulting in the formation of larger cyclic structures.
  • Oxidation Reactions: The saturated rings can be oxidized to form various functional groups, enhancing its reactivity for further synthetic applications.

These reactions are essential for developing derivatives that can be utilized in pharmaceuticals and agrochemicals.

Cis-Hexahydro-cyclopenta[c]furan-1-one has shown interesting biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound exhibit antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Activity: There is evidence pointing towards its potential role in reducing inflammation, making it a candidate for further research in therapeutic applications.
  • Cytotoxic Effects: Preliminary studies indicate that this compound may have cytotoxic effects on specific cancer cell lines, warranting further investigation into its anticancer potential.

These biological activities highlight the importance of cis-Hexahydro-cyclopenta[c]furan-1-one in medicinal chemistry.

Several synthesis methods have been developed for cis-Hexahydro-cyclopenta[c]furan-1-one, including:

  • Diels-Alder Reaction: This method involves the reaction of diene and dienophile to form the cyclopentene structure, which can subsequently be converted into the desired compound through further functionalization.
  • Cyclization of Precursor Compounds: Starting from suitable precursors, cyclization reactions can yield cis-Hexahydro-cyclopenta[c]furan-1-one under controlled conditions.
  • Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed methods that facilitate the formation of this compound from simpler organic substrates under mild conditions .

These methods demonstrate the versatility in synthesizing this compound for various applications.

Cis-Hexahydro-cyclopenta[c]furan-1-one has several notable applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Pharmaceutical Development: The biological activities associated with this compound make it a candidate for drug development, particularly in creating new antimicrobial or anti-inflammatory agents.
  • Flavor and Fragrance Industry: Its unique scent profile allows it to be used as a flavoring agent or fragrance component in various consumer products.

These applications underscore its significance across multiple industries.

Interaction studies involving cis-Hexahydro-cyclopenta[c]furan-1-one focus on its behavior with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can help predict its efficacy and safety as a pharmaceutical agent.
  • Synergistic Effects with Other Compounds: Studies exploring combinations with other drugs may reveal enhanced therapeutic effects or reduced side effects.

These studies are crucial for advancing the understanding of this compound's potential applications.

Cis-Hexahydro-cyclopenta[c]furan-1-one shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesSimilarity Index
Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dioneContains a similar cyclic structure but differs by having two carbonyl groups1.00
Dihydro-1H-cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH)-tetraoneMore complex structure with multiple carbonyls1.00
(3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methanoisobenzofuran-1,3-dioneContains additional aromatic features0.97
2-Oxaspiro[4.4]nonane-1,3-dioneFeatures a spirocyclic structure0.97
Hexahydro-4,7-methanoisobenzofuran-1,3-dioneSimilar cyclic framework but includes methano groups0.97

The uniqueness of cis-Hexahydro-cyclopenta[c]furan-1-one lies in its specific arrangement of rings and functional groups that contribute to its distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

126.068079557 g/mol

Monoisotopic Mass

126.068079557 g/mol

Heavy Atom Count

9

Dates

Last modified: 01-05-2024

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